molecular formula C23H22N2O5S B6055731 Ethyl 4-[[2-methyl-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate

Ethyl 4-[[2-methyl-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate

Cat. No.: B6055731
M. Wt: 438.5 g/mol
InChI Key: HCKPSDCYHNWORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[[2-methyl-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate is a synthetic organic compound known for its potential applications in medicinal chemistry. It is characterized by its complex structure, which includes a benzoate ester, a sulfonamide group, and a phenylcarbamoyl moiety. This compound has been studied for its antibacterial properties and its ability to inhibit specific enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-methyl-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate typically involves multiple steps:

    Formation of the benzoate ester: This can be achieved by esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the sulfonamide group: This step involves the reaction of the benzoate ester with a sulfonyl chloride derivative, such as 2-methyl-5-(phenylcarbamoyl)phenylsulfonyl chloride, in the presence of a base like pyridine.

    Final coupling reaction: The final product is obtained by coupling the intermediate with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-methyl-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new nucleophilic groups replacing the sulfonyl group.

Scientific Research Applications

Ethyl 4-[[2-methyl-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly against biotin carboxylase.

    Medicine: Investigated for its antibacterial properties, especially against resistant strains of bacteria.

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific enzymes. For example, it has been shown to inhibit biotin carboxylase, an enzyme involved in fatty acid synthesis. The inhibition occurs through binding to the enzyme’s active site, preventing the enzyme from catalyzing its reaction. This mechanism is particularly useful in developing antibacterial agents, as it can disrupt essential metabolic pathways in bacteria.

Comparison with Similar Compounds

Ethyl 4-[[2-methyl-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate can be compared with other sulfonamide-based compounds:

    Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate: Similar structure but with a chlorine atom instead of a methyl group, which may affect its reactivity and biological activity.

    This compound: The presence of different substituents on the phenyl ring can lead to variations in enzyme inhibition and antibacterial properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-methyl-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-3-30-23(27)17-11-13-20(14-12-17)25-31(28,29)21-15-18(10-9-16(21)2)22(26)24-19-7-5-4-6-8-19/h4-15,25H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKPSDCYHNWORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.